![molecular formula C15H14O B12599353 Benzene, [(1S)-1-phenoxy-2-propenyl]- CAS No. 638166-20-8](/img/structure/B12599353.png)
Benzene, [(1S)-1-phenoxy-2-propenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(1S)-1-phenoxy-2-propenyl]- is an organic compound characterized by a benzene ring substituted with a phenoxy group and a propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1S)-1-phenoxy-2-propenyl]- typically involves the reaction of benzene with appropriate reagents to introduce the phenoxy and propenyl groups. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with phenol and propenyl halides under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of Benzene, [(1S)-1-phenoxy-2-propenyl]- often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [(1S)-1-phenoxy-2-propenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic and carboxylic acid derivatives.
Reduction: Reduction reactions can convert the propenyl group to a propyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the propenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are employed under various conditions.
Major Products Formed
Oxidation: Phenolic and carboxylic acid derivatives.
Reduction: Propyl-substituted benzene derivatives.
Substitution: Halogenated and nucleophile-substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, [(1S)-1-phenoxy-2-propenyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzene, [(1S)-1-phenoxy-2-propenyl]- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The phenoxy and propenyl groups play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: Benzene with a hydroxyl group.
Styrene: Benzene with a vinyl group.
Anisole: Benzene with a methoxy group
Uniqueness
Benzene, [(1S)-1-phenoxy-2-propenyl]- is unique due to the presence of both phenoxy and propenyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
638166-20-8 |
|---|---|
Formule moléculaire |
C15H14O |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
[(1S)-1-phenoxyprop-2-enyl]benzene |
InChI |
InChI=1S/C15H14O/c1-2-15(13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h2-12,15H,1H2/t15-/m0/s1 |
Clé InChI |
MNAOAMBRWJXLQM-HNNXBMFYSA-N |
SMILES isomérique |
C=C[C@@H](C1=CC=CC=C1)OC2=CC=CC=C2 |
SMILES canonique |
C=CC(C1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B12599277.png)
![1-(4-Methoxyphenyl)-2-[(3-methylbutyl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12599278.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate](/img/structure/B12599280.png)
![N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12599282.png)
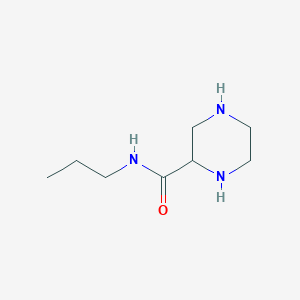
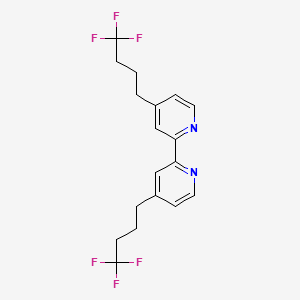
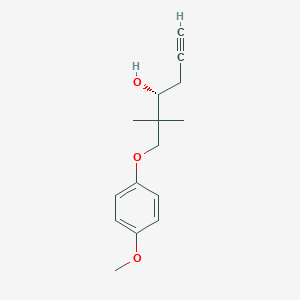
![8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid](/img/structure/B12599294.png)
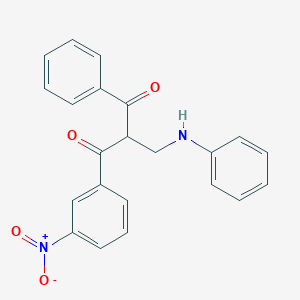
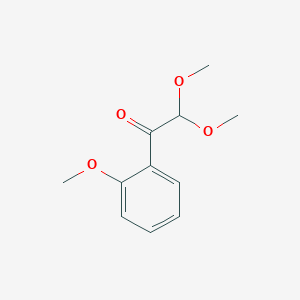

![5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B12599315.png)
![3-cyano-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B12599318.png)

